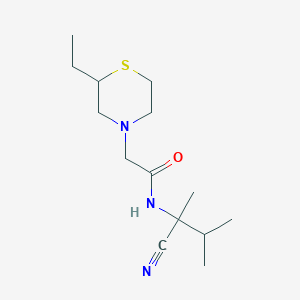
N-(2-Cyano-3-methylbutan-2-yl)-2-(2-ethylthiomorpholin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Cyano-3-methylbutan-2-yl)-2-(2-ethylthiomorpholin-4-yl)acetamide is a chemical compound that is commonly known as CTET. This compound is widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of CTET involves the modulation of ion channel and receptor activity. CTET binds to specific sites on these proteins and alters their conformation, leading to changes in their activity. This modulation can either enhance or inhibit the activity of these proteins, depending on the specific site of binding and the type of protein.
生化学的および生理学的効果
The biochemical and physiological effects of CTET are diverse and depend on the specific ion channel or receptor being modulated. CTET has been shown to affect synaptic transmission, neuronal excitability, and synaptic plasticity. CTET has also been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
The advantages of using CTET in lab experiments include its specificity and potency in modulating ion channel and receptor activity. CTET is also relatively stable and easy to synthesize. However, the limitations of using CTET in lab experiments include its potential off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are several future directions for research on CTET. One potential direction is to investigate the role of CTET in neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. Another potential direction is to develop more potent and selective CTET analogs for use in research and drug development. Additionally, the use of CTET in combination with other compounds could lead to the development of novel therapeutic strategies for various diseases.
合成法
The synthesis method of CTET involves the reaction of 2-(2-ethylthiomorpholin-4-yl)acetic acid with N-(2-cyano-3-methylbutan-2-yl)imide. This reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
科学的研究の応用
CTET is widely used in scientific research as a tool to study the function and regulation of various ion channels and receptors. This compound has been shown to modulate the activity of various ion channels such as voltage-gated potassium channels, voltage-gated calcium channels, and ligand-gated ion channels. CTET has also been shown to modulate the activity of various receptors such as GABA receptors, glutamate receptors, and nicotinic acetylcholine receptors.
特性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2-ethylthiomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3OS/c1-5-12-8-17(6-7-19-12)9-13(18)16-14(4,10-15)11(2)3/h11-12H,5-9H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDMNASQHWMMOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCS1)CC(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-1,2-dimethylpropyl)-2-(2-ethylthiomorpholin-4-YL)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2690255.png)
![3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2690256.png)
![N-(2,4-dimethoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2690257.png)
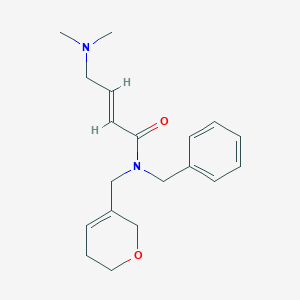
![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide](/img/structure/B2690261.png)
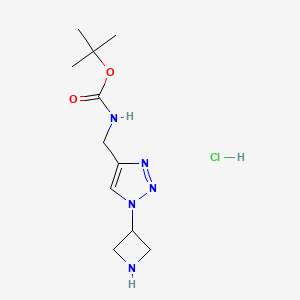
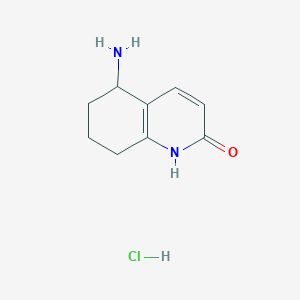
![2-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-4-fluoro-N-methylbenzamide](/img/structure/B2690268.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2690269.png)
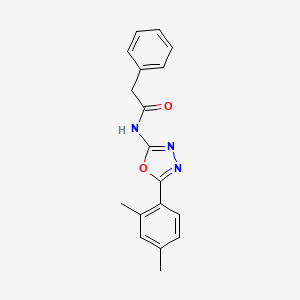
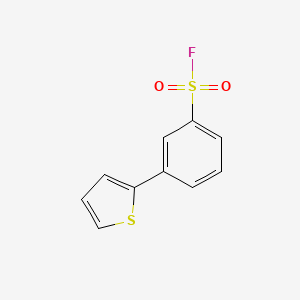
![(2Z)-2-{[4-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2690275.png)
![2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B2690276.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-(3-pyridinyl)-1H-pyrrole-3-carboxylic acid](/img/structure/B2690277.png)